molecular formula C14H23NO2 B4425744 {5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol

{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol

Cat. No. B4425744
M. Wt: 237.34 g/mol
InChI Key: YIBCFNLRWRRYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol, also known as BMF, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMF is a synthetic compound that belongs to the family of furan-based compounds, which are known for their diverse biological activities.

Scientific Research Applications

{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Several studies have reported that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of tumor cells and reduce the formation of blood vessels that supply nutrients to the tumor.
This compound has also been studied for its potential applications in the treatment of neurological disorders. Studies have reported that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of {5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol is not fully understood, but several studies have proposed possible mechanisms. This compound has been shown to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol has several advantages for lab experiments. This compound is a synthetic compound that can be easily obtained in pure form, and its structure and purity can be confirmed using various analytical techniques. This compound has also been shown to have low toxicity and can be administered orally or intraperitoneally in animal models.
However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in aqueous solutions. This compound is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on {5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol. One area of research could focus on the development of more efficient synthesis methods for this compound to improve its yield and purity. Another area of research could focus on the optimization of the dosage and administration of this compound to achieve the desired therapeutic effects.
Further research could also investigate the potential applications of this compound in other fields such as cardiovascular disease, diabetes, and inflammation. Studies could also investigate the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion in the body.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. This compound has anti-cancer and neuroprotective properties, and its mechanism of action involves the activation of the intrinsic apoptotic pathway and the inhibition of the PI3K/Akt/mTOR signaling pathway. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound could focus on the development of more efficient synthesis methods, optimization of dosage and administration, and investigation of potential applications in other fields.

properties

IUPAC Name

[5-[(2-butylpyrrolidin-1-yl)methyl]furan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-3-5-12-6-4-9-15(12)10-13-7-8-14(11-16)17-13/h7-8,12,16H,2-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBCFNLRWRRYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCN1CC2=CC=C(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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